(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 99135-95-2
VCID: VC3738734
InChI: InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1
SMILES: C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C35H33NP2
Molecular Weight: 529.6 g/mol

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

CAS No.: 99135-95-2

Cat. No.: VC3738734

Molecular Formula: C35H33NP2

Molecular Weight: 529.6 g/mol

* For research use only. Not for human or veterinary use.

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine - 99135-95-2

Specification

CAS No. 99135-95-2
Molecular Formula C35H33NP2
Molecular Weight 529.6 g/mol
IUPAC Name [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Standard InChI InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1
Standard InChI Key GYKMEKRMASHMIH-VSJLXWSYSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
SMILES C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Structural and Chemical Properties

Molecular Architecture

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine features a pyrrolidine ring with distinct stereochemical configurations at the 3R and 4R positions. The benzyl group at the 1-position and two diphenylphosphino groups at the 3- and 4-positions create a rigid, chiral environment critical for asymmetric induction . Single-crystal X-ray diffraction confirms its monoclinic crystal system (space group P21_1), with unit cell parameters optimized for forming stable metal complexes. The IUPAC name, [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane, reflects its stereospecific arrangement .

Physicochemical Characteristics

The compound exhibits a melting point of 120°C and is typically isolated as a crystalline solid. While its density and boiling point remain uncharacterized, its solubility profile shows preferential dissolution in polar aprotic solvents like dichloromethane and tetrahydrofuran.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number99135-95-2
Molecular FormulaC35_{35}H33_{33}NP2_2
Molecular Weight529.59 g/mol
Melting Point120°C
Purity (HPLC)≥97%

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis begins with (3R,4R)-1-benzylpyrrolidine-3,4-diol, derived from L-tartaric acid via condensation with benzylamine and subsequent reduction. Phosphination introduces diphenylphosphino groups using diphenylphosphine in the presence of a base, followed by recrystallization or chromatography for purification.

Industrial Manufacturing

Industrial processes scale this route using high-throughput reactors and automated monitoring systems to ensure consistent purity (>97%). Optimized reaction conditions minimize byproducts, achieving yields exceeding 80% in large batches.

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand forms chiral complexes with rhodium and ruthenium, enabling enantioselective hydrogenation of prochiral alkenes. For example, Rh-catalyzed hydrogenation of α,β-unsaturated esters achieves enantiomeric excess (ee) values >95%.

Table 2: Catalytic Performance in Hydrogenation

SubstrateMetal Catalystee (%)Yield (%)Source
α,β-Unsaturated EsterRh9692
KetoneRu8988

Cross-Coupling Reactions

Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings, enhancing reaction rates and selectivity. The bulky diphenylphosphino groups stabilize the metal center, reducing undesired side reactions.

Research Findings and Mechanistic Insights

Stereochemical Control

The ligand’s chiral pockets dictate the spatial orientation of metal-bound substrates, favoring one reaction pathway. Density functional theory (DFT) studies reveal that steric interactions between the benzyl group and substrate minimize transition-state energy differences, explaining high enantioselectivity .

Recent Advancements

Recent studies explore its utility in hydroformylation and allylic alkylation, broadening its scope beyond hydrogenation. For instance, hydroformylation of styrene derivatives using Rh complexes yields aldehydes with 85% ee.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator